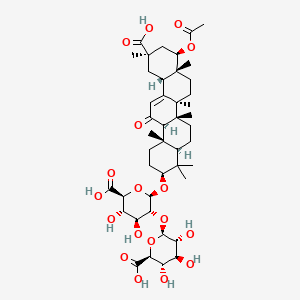![molecular formula C29H29N3O4 B15139431 1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a pyrimidine ring attached to an oxolane ring with a trityloxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of the hydroxyl group: The hydroxyl group of the starting material is protected using trityl chloride in the presence of a base such as pyridine.
Formation of the oxolane ring: The protected intermediate undergoes cyclization to form the oxolane ring.
Introduction of the pyrimidine ring: The oxolane intermediate is then reacted with a suitable pyrimidine derivative to form the desired compound.
Deprotection: The trityl protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative protecting groups, catalysts, and solvents to enhance the efficiency of each step. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the oxolane ring.
Substitution: Nucleophilic substitution reactions can be performed to replace the trityloxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.
科学的研究の応用
1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs and other bioactive molecules.
Biology: Studied for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and other enzymes involved in nucleic acid replication, thereby preventing the proliferation of viruses and cancer cells. The trityloxymethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one
- 1-[(2R,3R,5S)-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Uniqueness
1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trityloxymethyl group enhances its stability and bioavailability, while the amino group allows for further functionalization and derivatization. This compound’s ability to inhibit nucleic acid synthesis makes it a valuable tool in antiviral and anticancer research.
特性
分子式 |
C29H29N3O4 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N3O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19,30H2,1H3,(H,31,33,34)/t24?,25?,26-/m1/s1 |
InChIキー |
STPRWURKISTIRY-NRUKRLKBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


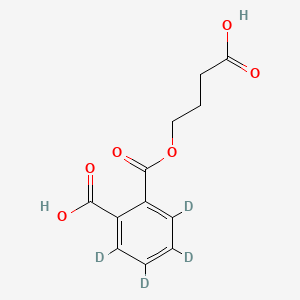
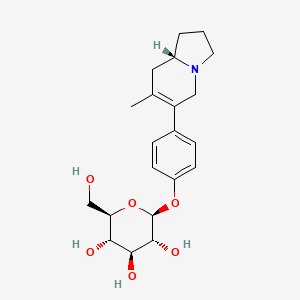
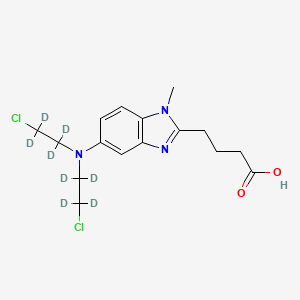

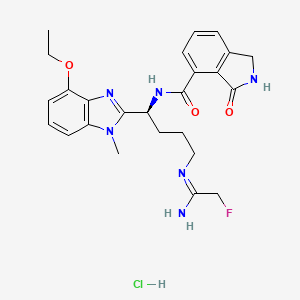
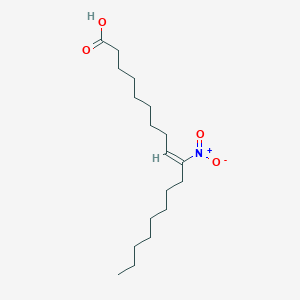
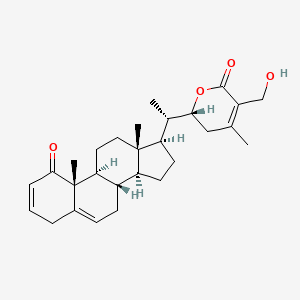
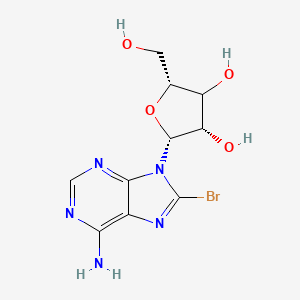
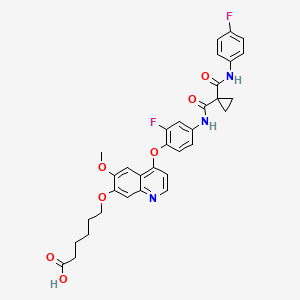
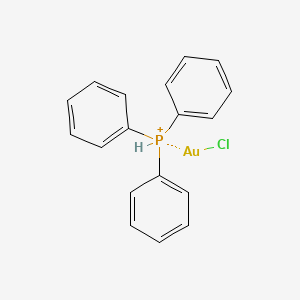
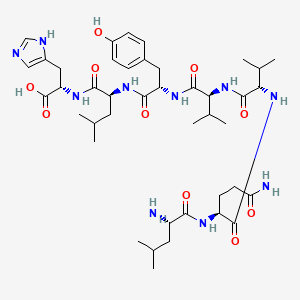
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)

